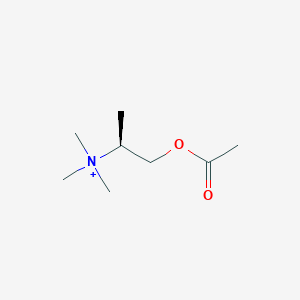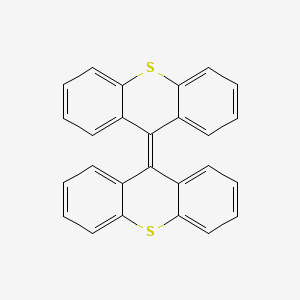
9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)-: is an organic compound belonging to the thioxanthene family. Thioxanthenes are sulfur-containing analogs of xanthene, characterized by a tricyclic structure with a sulfur atom replacing one of the oxygen atoms in the xanthene framework. This compound is known for its unique photophysical properties and has been extensively studied for its applications in various fields, including photochemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of dithiosalicylic acid with 1,3-diethylbenzene in the presence of polyphosphate and concentrated sulfuric acid. The reaction is carried out at low temperatures initially and then gradually heated to facilitate cyclization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Functionalized thioxanthene compounds
Scientific Research Applications
Chemistry: In chemistry, 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- is used as a photocatalyst in various organic reactions. Its high triplet energy and long triplet lifetime make it an effective mediator in photochemical processes .
Biology and Medicine: It is also studied for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of photoinitiators for polymerization reactions. Its unique photophysical properties enable efficient initiation of polymerization under UV light .
Mechanism of Action
The mechanism of action of 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- primarily involves its role as a photocatalyst. Upon absorption of light, the compound transitions to an excited triplet state, which can then participate in various photochemical reactions. The high triplet energy and long triplet lifetime allow it to effectively transfer energy to other molecules, facilitating reactions such as polymerization and oxidation .
Comparison with Similar Compounds
- 9H-Thioxanthen-9-one
- Thioxanthen-9-one
- Thiaxanthenone
- Thiaxanthone
- Thioxanthene-9-one
- Thioxanthene, 9-oxo-
- 10-Thioxanthone
Uniqueness: Compared to other thioxanthene derivatives, 9H-Thioxanthene, 9-(9H-thioxanthen-9-ylidene)- stands out due to its unique photophysical properties. Its high triplet energy and long triplet lifetime make it particularly effective in photochemical applications. Additionally, its ability to undergo various chemical reactions and form diverse functionalized products further enhances its versatility .
Properties
CAS No. |
27090-16-0 |
|---|---|
Molecular Formula |
C26H16S2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
9-thioxanthen-9-ylidenethioxanthene |
InChI |
InChI=1S/C26H16S2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
InChI Key |
SSQRJPXPKVAUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


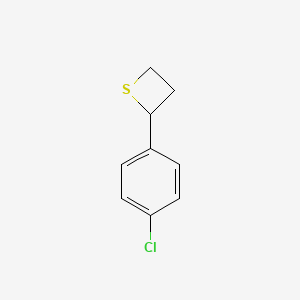
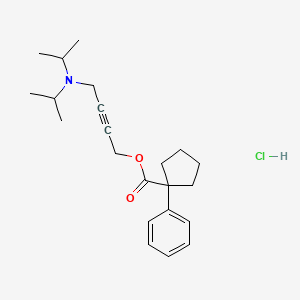
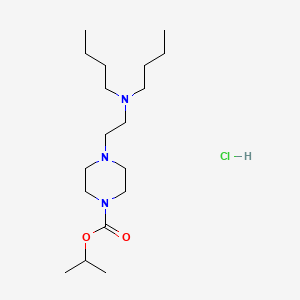
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
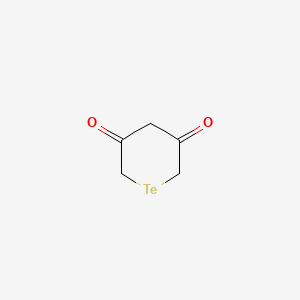
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)


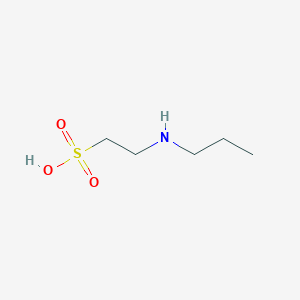
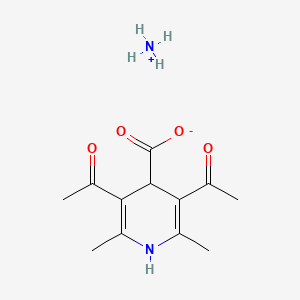
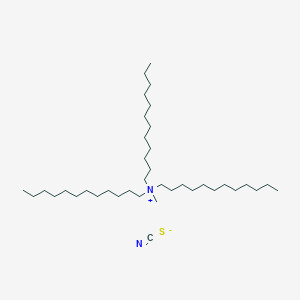
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
